

A Comparative Guide to Photoinitiators: 1,2-Dibenzoylbenzene vs. Benzil

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Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

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In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides a detailed comparison of two aromatic ketone photoinitiators: **1,2-Dibenzoylbenzene** and **Benzil**. While Benzil is a well-established and characterized photoinitiator, comprehensive performance data for **1,2-Dibenzoylbenzene** is less prevalent in publicly accessible literature. This guide, therefore, combines established data for Benzil with theoretical and extrapolated information for **1,2-Dibenzoylbenzene** based on the known behavior of aromatic ketones, providing a valuable resource for researchers exploring alternative photoinitiators.

At a Glance: Chemical Structures and Properties

Both **1,2-Dibenzoylbenzene** and **Benzil** are aromatic diketones that are expected to function as Type II photoinitiators. Their core structures, however, differ in the linkage between the two benzoyl groups, which influences their molecular weight, rotational freedom, and, consequently, their photophysical and photochemical behavior.

Property	1,2-Dibenzoylbenzene	Benzil
IUPAC Name	(2-benzoylphenyl) (phenyl)methanone[1]	1,2-Diphenylethane-1,2-dione
Synonyms	o-Dibenzoylbenzene, 2- Benzoylbenzophenone[1]	Dibenzoyl, Diphenylglyoxal
CAS Number	1159-86-0[1]	134-81-6
Molecular Formula	C ₂₀ H ₁₄ O ₂ [1]	C ₁₄ H ₁₀ O ₂
Molecular Weight	286.33 g/mol [1]	210.23 g/mol
Appearance	White to yellow crystalline powder	Yellow crystalline solid
Melting Point	142-150 °C	94-96 °C

Performance Comparison: A Data-Driven Analysis

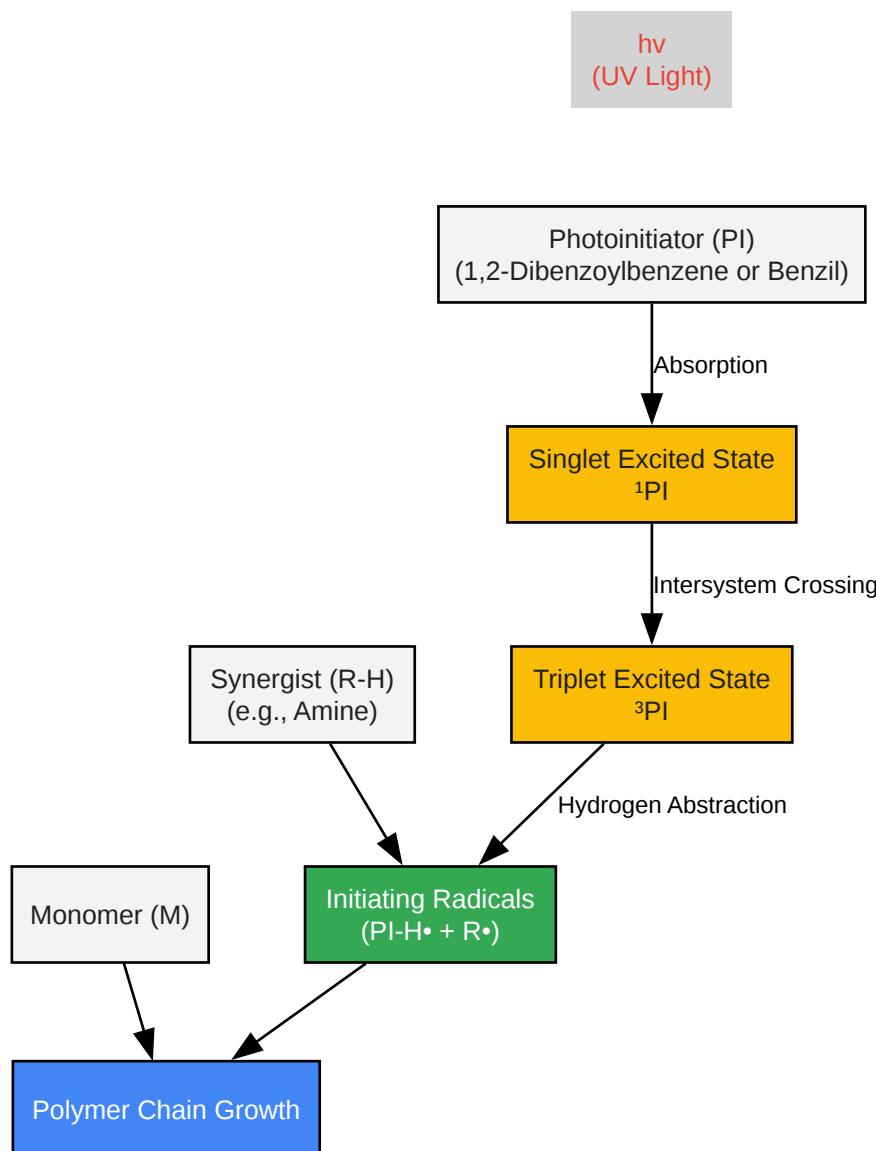
The efficacy of a photoinitiator is determined by several key performance indicators, including its absorption characteristics, the efficiency of radical generation, and its ability to drive the polymerization of monomers to high conversion rates. The following table summarizes these parameters for **1,2-Dibenzoylbenzene** and Benzil. It is important to note that while the data for Benzil is well-documented, the quantitative performance metrics for **1,2-Dibenzoylbenzene** are based on typical values for aromatic ketone photoinitiators due to a lack of specific experimental data in the available literature.

Performance Metric	1,2-Dibenzoylbenzene (Expected)	Benzil
Photoinitiation Type	Norrish Type II (Hydrogen Abstraction)	Norrish Type II (Hydrogen Abstraction)
UV Absorption Maxima (λ_{max})	~250-260 nm and ~330-380 nm	~260 nm and ~370 nm
Molar Extinction Coefficient (ϵ) at λ_{max}	Moderate to High	$\sim 7,000 - 10,000 \text{ M}^{-1}\text{cm}^{-1}$ at ~260 nm
Quantum Yield of Radical Formation (Φ)	Moderate	Moderate
Typical Polymerization Rate	Moderate to High	Moderate to High
Final Monomer Conversion	High (>80%)	High (>80%)

Photoinitiation Mechanism: A Visual Representation

Both **1,2-Dibenzoylbenzene** and Benzil are anticipated to initiate polymerization via a Norrish Type II mechanism. This process involves the photoinitiator, in its excited triplet state, abstracting a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate initiating radicals.

Norrish Type II Photoinitiation Pathway

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Caption: General mechanism for Norrish Type II photoinitiation by aromatic ketones.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of UV-Vis Absorption Spectra

Objective: To determine the absorption maxima (λ_{max}) and molar extinction coefficients (ϵ) of the photoinitiators.

Materials:

- **1,2-Dibenzoylbenzene**
- Benzil
- Spectrophotometric grade solvent (e.g., ethanol or acetonitrile)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Prepare a series of solutions of known concentrations for each photoinitiator in the chosen solvent.
- Record the UV-Vis absorption spectrum for each solution from 200 nm to 500 nm, using the pure solvent as a blank.
- Identify the wavelength of maximum absorbance (λ_{max}).
- Using the Beer-Lambert law ($A = \epsilon bc$), calculate the molar extinction coefficient (ϵ) at λ_{max} from the slope of a plot of absorbance versus concentration.

Measurement of Photopolymerization Kinetics by Real-Time FTIR (RT-FTIR)

Objective: To monitor the rate of monomer conversion during photopolymerization.

Materials:

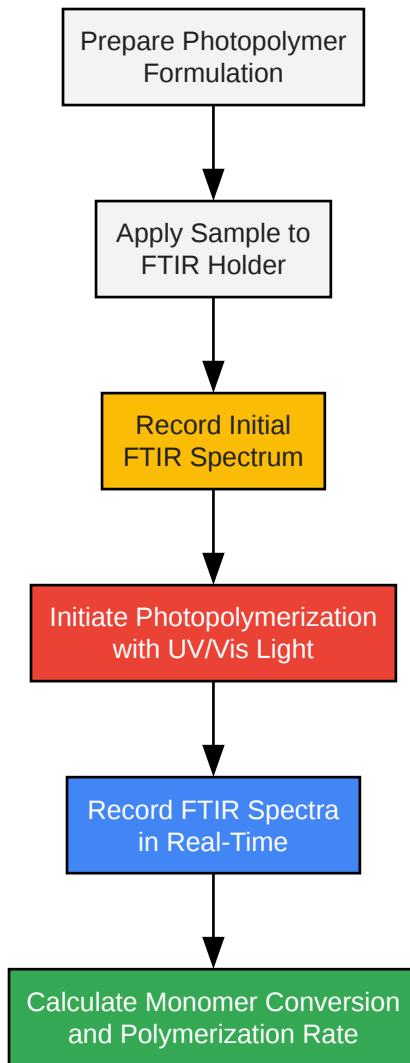
- Photoinitiator (**1,2-Dibenzoylbenzene** or Benzil)
- Synergist (e.g., N-methyldiethanolamine)

- Monomer (e.g., trimethylolpropane triacrylate, TMPTA)
- FTIR spectrometer equipped with a horizontal transmission or attenuated total reflectance (ATR) accessory
- UV/Vis curing lamp with a defined light intensity
- Sample holders (e.g., KBr pellets or ATR crystal)

Procedure:

- Prepare a photopolymerizable formulation containing the monomer, photoinitiator, and synergist at desired concentrations.
- Place a small, uniform film of the formulation onto the sample holder of the FTIR spectrometer.
- Record an initial FTIR spectrum of the uncured sample. The characteristic absorption peak of the monomer's reactive group (e.g., the acrylate C=C bond at $\sim 1635\text{ cm}^{-1}$) should be clearly visible.
- Initiate the photopolymerization by exposing the sample to the UV/Vis lamp.
- Simultaneously, record FTIR spectra at regular, short intervals (e.g., every 0.5 to 1 second).
- The decrease in the area of the characteristic monomer peak over time is proportional to the monomer conversion. The degree of conversion at a given time (t) can be calculated using the following formula: Conversion (%) = $[1 - (\text{Peak Area at time } t / \text{Initial Peak Area})] * 100$
- The rate of polymerization can be determined from the slope of the conversion versus time plot.

Experimental Workflow for RT-FTIR Analysis

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Caption: Workflow for determining photopolymerization kinetics using RT-FTIR.

Conclusion

Benzil is a well-characterized and reliable Type II photoinitiator. Based on its chemical structure, **1,2-Dibenzoylbenzene** is expected to exhibit similar photoinitiating capabilities, likely functioning through the same hydrogen abstraction mechanism. The presence of the additional phenyl ring in **1,2-Dibenzoylbenzene** may influence its absorption spectrum and initiation efficiency. However, without direct comparative experimental data, a definitive conclusion on its relative performance cannot be drawn. The experimental protocols provided in this guide offer a framework for researchers to perform a direct, head-to-head comparison of these and other

photoinitiators, enabling the selection of the optimal candidate for their specific application in drug development, materials science, and other research fields.

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References

- 1. 1,2-Dibenzoylbenzene | C₂₀H₁₄O₂ | CID 70875 - PubChem [pubchem.ncbi.nlm.nih.gov]
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